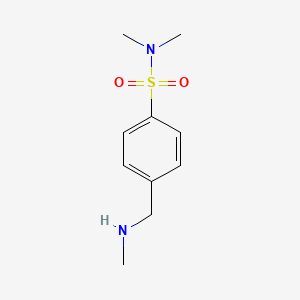

N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(methylaminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-11-8-9-4-6-10(7-5-9)15(13,14)12(2)3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQPMGJWBIBHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N,N-Dimethylation of Benzene Sulfonamide Derivatives

One of the most established methods involves the methylation of benzene sulfonamide compounds bearing amino groups. This process typically employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF).

Benzene sulfonamide (with amino group) + methyl iodide (CH3I) → N,N-dimethylbenzene sulfonamide

- Solvent: DMF

- Base: K2CO3

- Temperature: Approximately 75°C

- Duration: 12 hours

This method efficiently introduces methyl groups onto the amino nitrogen, yielding the N,N-dimethyl derivative.

- The methylation reaction is highly selective, with yields often exceeding 80% under optimized conditions.

- The process is scalable and suitable for industrial synthesis, provided that proper handling of methylating agents is maintained due to their toxicity.

Synthesis via Sulfonamide Formation and Subsequent Functionalization

Another approach involves the initial synthesis of the sulfonamide core, followed by functionalization at the amino position. For example, starting from sulfonyl chlorides, the sulfonamide is formed by reacting with methylamine derivatives, then methylated further.

- Formation of sulfonamide from sulfonyl chlorides and methylamine

- N-methylation using methyl iodide or dimethyl sulfate

- High purity of intermediates

- Flexibility in introducing various substituents

Electrochemical and Green Synthesis Approaches

Recent advances have introduced electrochemical methods for sulfonamide synthesis, emphasizing environmental sustainability and process tunability.

Electrochemical Reduction of Nitro-Substituted Benzene Derivatives

According to recent research, a tunable electrochemical process involves the reduction of nitrobenzene derivatives in the presence of arylsulfinic acids to produce benzenesulfonamide derivatives, including N,N-dimethyl variants. By adjusting the electrochemical potential, specific sulfonamide products are selectively synthesized.

- Potential control at approximately -0.4 V vs. Ag/AgCl yields N-aryl sulfonamides.

- More negative potentials (~ -1.1 V) favor further reduction, enabling methylation or amination.

- Catalyst-free, environmentally benign

- Safe starting materials

- Precise control over product formation

Pair Electrochemical Strategy

A notable method involves the electrochemical reduction of dinitrobenzene in the presence of arylsulfinic acids, leading to sulfonamide derivatives with tunable functionalities. This process is characterized by high energy efficiency and minimal waste.

Synthesis via Multi-Step Organic Routes

Multi-Step Organic Synthesis Based on Benzothiadiazole Intermediates

Research on benzothiadiazole derivatives demonstrates a pathway where nitration, reduction, and methylation steps produce N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide.

- Nitration of benzothiadiazole to introduce nitro groups

- Reduction of nitro groups to amino groups

- Methylation of amino groups using methyl iodide or dimethyl sulfate

- Sulfonation to introduce the sulfonyl group

- The process yields high purity compounds with yields around 70-85%

- Reaction conditions are optimized for industrial scalability

Data Summary and Comparative Table

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct methylation | Benzene sulfonamide with amino group | CH3I or dimethyl sulfate | DMF, K2CO3, 75°C | >80% | Simple, scalable | Toxic methylating agents |

| Sulfonamide formation + methylation | Sulfonyl chlorides + methylamine derivatives | CH3I or dimethyl sulfate | Room temp to 75°C | 70-85% | High purity | Multi-step process |

| Electrochemical reduction | Nitrobenzene derivatives + arylsulfinic acids | Controlled potential electrolysis | -0.4V to -1.1V vs. Ag/AgCl | Variable | Green, tunable | Requires electrochemical setup |

| Benzothiadiazole route | Benzothiadiazole derivatives | Nucleophilic substitution, methylation | Reflux, inert atmosphere | 70-85% | High selectivity | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Industry: In the industrial sector, N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is used in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways, affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Crystallographic and Stability Data

Structure-Activity Relationships (SAR)

- Antimicrobial Activity : Presence of heterocycles (e.g., oxazole in ) correlates with enhanced activity, while bulky alkyl groups (e.g., di-n-butyl in ) reduce membrane penetration.

- Solubility: Hydroxyl or amino groups () improve aqueous solubility, whereas acetyl or dichloro groups () favor organic solvents.

Industrial and Pharmaceutical Relevance

- Dichloramine T ([[20]) : Used in water treatment due to its oxidizing properties.

- N,N-Di-(n-butyl)-p-toluenesulfonamide ([[9]) : Employed as a plasticizer in polymer industries.

Biological Activity

N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is a sulfonamide compound that has garnered interest due to its biological activities, particularly as an enzyme inhibitor. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆N₂O₂S

- Molecular Weight : Approximately 240.32 g/mol

- Functional Groups : Sulfonamide group, dimethylamino group, and a methylaminomethyl side chain.

The compound's structure contributes to its unique properties, making it a candidate for various biological applications.

N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide primarily acts as an inhibitor of carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance in physiological processes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of these enzymes, leading to inhibition of their activity. This interaction can disrupt normal enzyme function, affecting various biological pathways such as:

- Signal Transduction

- Gene Expression

Biological Activities

-

Enzyme Inhibition :

- The compound exhibits notable activity against carbonic anhydrases, suggesting potential therapeutic applications in conditions like glaucoma and cancer.

-

Anticancer Potential :

- Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Antibacterial Properties :

Case Studies and Experimental Data

A review of literature reveals several studies highlighting the biological activity of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide:

- Inhibition Studies :

- Research indicates that compounds with structural similarities can selectively inhibit specific isoforms of carbonic anhydrases. For example, docking studies suggest hydrogen bonding and hydrophobic interactions with active site residues.

- Cytotoxicity Assays :

- In vitro studies have demonstrated that certain derivatives show significant cytotoxicity against cancer cell lines, reinforcing their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylbenzenesulfonamide | Contains a methyl group on the benzene ring | Simpler structure; lacks additional amine groups |

| N,N-Dimethylaniline | Aniline derivative with dimethyl substitution | Lacks sulfonamide functionality |

| 4-Aminobenzenesulfonamide | Amino group instead of dimethylamino | Potentially different biological activity |

| N-(p-Toluenesulfonyl)-N'-methylurea | Urea derivative with p-toluenesulfonyl group | Different functional group; used as herbicide |

This table illustrates how N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide stands out due to its unique combination of functional groups that may confer distinct pharmacological properties.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide to improve yield and purity? A:

- Reagent Selection : Use commercially available precursors (e.g., 4-methylbenzenesulfonyl chloride) and alkylating agents under anhydrous conditions to minimize side reactions .

- Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress. Adjust reaction time based on Rf values .

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product. Validate purity via ¹H NMR (400 MHz, CDCl₃) by confirming singlet peaks for dimethylamino and methyl groups .

Crystallographic Analysis

Q: What methodologies are recommended for determining the crystal structure of this compound, especially considering potential twinning or disorder? A:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect data to a resolution of ≤ 0.8 Å .

- Structure Solution : Apply SHELXT or SHELXD for phase determination via intrinsic phasing algorithms. Refine with SHELXL using full-matrix least-squares methods against F² .

- Validation : Check for twinning using PLATON’s TWINABS and resolve disorder by refining occupancies of overlapping atoms. Final R values should be < 0.05 for high-confidence structures .

Spectroscopic Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure and purity of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide? A:

- ¹H NMR : Identify characteristic signals:

- δ 2.4–2.6 ppm (singlet, N,N-dimethyl groups).

- δ 7.3–7.8 ppm (aromatic protons, split into distinct multiplet patterns) .

- FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends (if present) at 3300–3500 cm⁻¹ .

- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₆N₂O₂S, exact mass 228.09) .

Data Contradictions

Q: How should discrepancies between computational models (e.g., DFT-predicted NMR shifts) and experimental data be resolved? A:

- Benchmarking : Compare DFT-calculated chemical shifts (using Gaussian09/B3LYP/6-311++G(d,p)) with experimental ¹H NMR data. Adjust solvent models (e.g., PCM for chloroform) to improve agreement .

- Crystallographic Cross-Validation : Overlay SCXRD-derived bond lengths/angles with DFT-optimized geometries to identify steric or electronic mismatches .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics; >0.1 ppm for NMR or >0.02 Å for bond lengths warrants re-evaluation of computational parameters .

Hydrogen Bonding and Solid-State Behavior

Q: How do hydrogen-bonding patterns influence the compound’s solid-state properties and reactivity? A:

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N-H···O=S interactions). These patterns stabilize crystal packing and affect melting points .

- Thermal Analysis : Perform DSC/TGA to correlate hydrogen-bond density with thermal stability. Stronger networks (e.g., bifurcated H-bonds) increase decomposition temperatures .

- Reactivity : Weak H-bonds in the solid state may enhance solubility in polar solvents, facilitating derivatization reactions .

Biological Activity Screening

Q: What in vitro assays are appropriate for initial evaluation of its bioactivity (e.g., antimicrobial or enzyme inhibition)? A:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 1–100 µg/mL .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II) via stopped-flow CO₂ hydration assay. IC₅₀ values < 10 nM suggest high potency .

- Cytotoxicity : Employ MTT assays on HEK-293 cells to assess selectivity. A therapeutic index (IC₅₀ cancer cells / IC₅₀ normal cells) >10 indicates promising candidates .

Thermodynamic Stability

Q: What computational methods can predict the compound’s stability under varying pH and temperature conditions? A:

- pKa Prediction : Use MarvinSketch (ChemAxon) to estimate sulfonamide protonation states. Stability is optimal at pH 7–8, where the deprotonated form dominates .

- MD Simulations : Run GROMACS simulations in explicit solvent (e.g., water, DMSO) to assess conformational stability. Root-mean-square deviation (RMSD) < 2 Å over 50 ns indicates robustness .

- Degradation Studies : Monitor hydrolysis in buffered solutions (pH 2–12) via HPLC. Half-life >24 h at pH 7 suggests suitability for drug formulation .

Regioselective Derivatization

Q: How can regioselective functionalization of the benzenesulfonamide core be achieved? A:

- Electrophilic Substitution : Direct bromination (NBS, CCl₄) to the para position of the methylaminomethyl group, driven by steric and electronic effects .

- Nucleophilic Acylation : React with acetyl chloride in pyridine to selectively acylate the dimethylamino group, confirmed by loss of N-H stretch in IR .

- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at the sulfonamide’s ortho position, monitored by ¹⁹F NMR (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.